molecular formula C15H24ClNO2 B1522110 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1193388-43-0

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride

Cat. No.: B1522110
CAS No.: 1193388-43-0
M. Wt: 285.81 g/mol
InChI Key: ZCIBNVFEFPVKDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride typically involves the reaction of 4-tert-butylbenzylamine with butanoic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve bulk manufacturing processes that ensure high purity and yield. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical analysis.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, although not currently used for diagnostic or therapeutic purposes.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biochemical and physiological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(4-Tert-butylphenyl)methyl]amino}butanoic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific tert-butyl group, which can influence its chemical reactivity and interaction with molecular targets.

Properties

IUPAC Name

4-[(4-tert-butylphenyl)methylamino]butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-15(2,3)13-8-6-12(7-9-13)11-16-10-4-5-14(17)18;/h6-9,16H,4-5,10-11H2,1-3H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIBNVFEFPVKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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